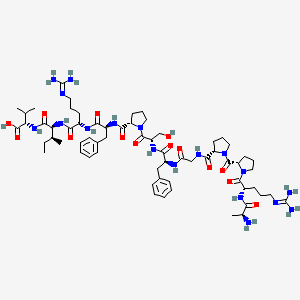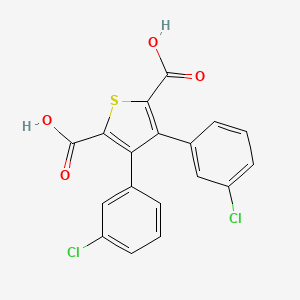![molecular formula C22H23NO B14514588 4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile CAS No. 62856-11-5](/img/structure/B14514588.png)
4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, an ethynyl linkage, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile typically involves a multi-step process:
Formation of the Heptyloxyphenyl Intermediate: This step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Sonogashira Coupling Reaction: The 4-heptyloxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzonitrile moiety.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed, although the reaction conditions need to be controlled to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce any reducible functional groups present.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction Products: Reduction can yield partially or fully hydrogenated derivatives.
Applications De Recherche Scientifique
4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is studied for its potential use in creating novel materials with specific optical and electronic characteristics.
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Biological Studies:
Mécanisme D'action
The mechanism of action of 4-[[4-(Heptyloxy)phenyl]ethynyl]benzonitrile in its applications is primarily related to its electronic properties. The ethynyl linkage and the aromatic rings facilitate electron delocalization, making it an effective component in electronic devices. The heptyloxy group provides solubility and processability, which are crucial for practical applications.
Propriétés
Numéro CAS |
62856-11-5 |
|---|---|
Formule moléculaire |
C22H23NO |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-[2-(4-heptoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-6-17-24-22-15-13-20(14-16-22)8-7-19-9-11-21(18-23)12-10-19/h9-16H,2-6,17H2,1H3 |
Clé InChI |
QDUDQUGITZFJHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)



![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)

![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)


![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)

